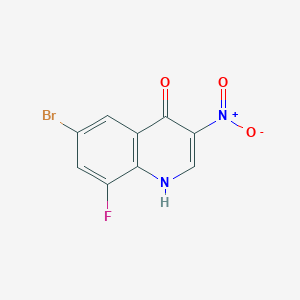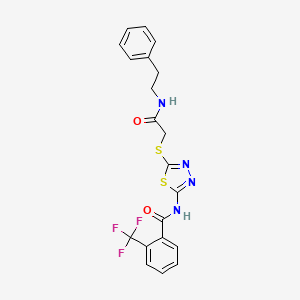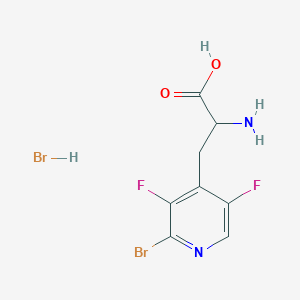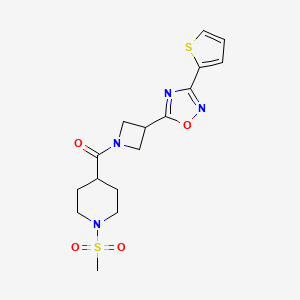
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one” is a chemical compound with the molecular formula C17H12ClN3OS . It’s a product for proteomics research .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.815 Da and a monoisotopic mass of 341.038971 Da . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Antitubercular Activity
5-Amino-4-benzothiazol-2-yl derivatives have been studied for their potential as antitubercular agents. A study by Joshi et al. (2015) synthesized various pyrrole derivatives, including compounds similar to 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one, and evaluated them for in vitro antitubercular activity. The findings indicated moderate to good antitubercular activity, suggesting potential for developing new antitubercular drugs (Joshi et al., 2015).
Antibacterial and Antifungal Properties
Research by Salahuddin et al. (2009) and Patel et al. (2007) investigated the antibacterial and antifungal properties of novel compounds derived from benzothiazoles. These studies highlight the potential of benzothiazole derivatives, like 5-Amino-4-benzothiazol-2-yl compounds, in combating various bacterial and fungal strains (Salahuddin et al., 2009); (Patel et al., 2007).
Antitumor Potential
Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles and evaluated their activities against breast cancer cell lines in vitro and in vivo. This research indicates the potential of benzothiazole derivatives in cancer therapy, particularly for breast cancer (Shi et al., 1996).
Anti-Microbial and Anti-Oxidant Activities
Studies like those by Raparla et al. (2013) and Idrees et al. (2019) have shown that benzothiazole derivatives, similar to the compound , exhibit significant anti-microbial and anti-oxidant properties. These findings open avenues for the development of new anti-microbial agents and anti-oxidants (Raparla et al., 2013); (Idrees et al., 2019).
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWWGWQJUDIGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)


![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2362522.png)

